3-Pyrrolidinone,1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinone,1-nitro- is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinone,1-nitro- typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective access to the pyrrolidinone ring . Another approach involves the reduction of chiral bicyclic lactams, which can be prepared from ®-phenylglycinol using triethylsilane and titanium tetrachloride .
Industrial Production Methods
Industrial production of 3-Pyrrolidinone,1-nitro- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinone,1-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitro group and the lactam ring, which provide reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 3-Pyrrolidinone,1-nitro-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-Pyrrolidinone,1-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyrrolidinone,1-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function . The lactam ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar biological activities but lacking the nitro group.
Uniqueness
3-Pyrrolidinone,1-nitro- is unique due to the presence of both the nitro group and the lactam ring, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C4H6N2O3 |
---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
1-nitropyrrolidin-3-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-1-2-5(3-4)6(8)9/h1-3H2 |
InChI Key |
FIAGVLMDYNADJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.